molecular formula C14H17N3OS2 B14931870 N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide

N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide

Cat. No.: B14931870
M. Wt: 307.4 g/mol
InChI Key: RNTDETMXLXDGIV-UHFFFAOYSA-N
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Description

N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide typically involves the reaction of 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-amine with 4-isopropylbenzoyl chloride under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in essential cellular processes, leading to the disruption of cell function and ultimately cell death. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide can be compared with other thiadiazole derivatives, such as:

  • N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]decanamide
  • 5-ethylsulfanyl-N-methyl-1,3,4-thiadiazol-2-amine

These compounds share similar structural features but may differ in their biological activities and applications. This compound is unique due to its specific substitution pattern, which imparts distinct properties and activities .

Properties

Molecular Formula

C14H17N3OS2

Molecular Weight

307.4 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C14H17N3OS2/c1-4-19-14-17-16-13(20-14)15-12(18)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,15,16,18)

InChI Key

RNTDETMXLXDGIV-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

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